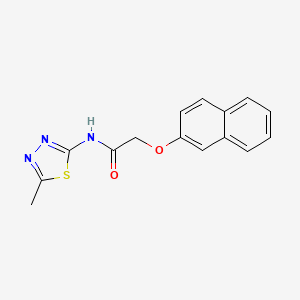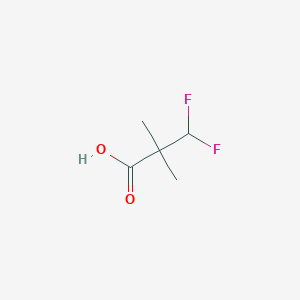![molecular formula C9H11F2NO3S B2750177 N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411258-10-9](/img/structure/B2750177.png)
N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride is an organic compound with the molecular formula C9H11F2NO3S. This compound is characterized by the presence of a fluorophenoxy group, an ethyl chain, a methylsulfamoyl group, and a fluoride moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to yield N-[2-(2-fluorophenoxy)ethyl]-N-methylsulfamoyl chloride. Finally, the chloride is treated with a fluoride source, such as potassium fluoride, to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride moiety can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-[2-(2-substituted phenoxy)ethyl]-N-methylsulfamoyl derivatives.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The fluorophenoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfamoyl fluoride moiety can form covalent bonds with nucleophilic residues, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride
- N-[2-(2-Bromophenoxy)ethyl]-N-methylsulfamoyl fluoride
- N-[2-(2-Iodophenoxy)ethyl]-N-methylsulfamoyl fluoride
Uniqueness
N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and lipophilicity. These properties enhance the compound’s ability to interact with biological targets and improve its stability and reactivity compared to its halogenated analogs.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO3S/c1-12(16(11,13)14)6-7-15-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRFJLLSONHVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2750095.png)


![4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2750099.png)
![5-(FURAN-2-YL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2750100.png)
![tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2750101.png)
![3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2750104.png)




![1-(2,4-dimethoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2750112.png)

![[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2750116.png)
